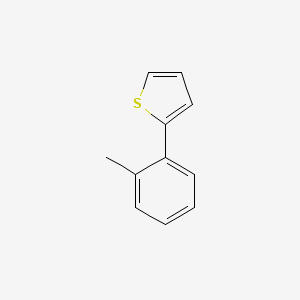

2-(2-Methylphenyl)thiophene

描述

Structure

3D Structure

属性

IUPAC Name |

2-(2-methylphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-9-5-2-3-6-10(9)11-7-4-8-12-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPZKSOVGFZLSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393691 | |

| Record name | 2-(2-methylphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99846-56-7 | |

| Record name | 2-(2-methylphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 2 Methylphenyl Thiophene

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Nucleus

The reactivity of the thiophene ring in 2-(2-methylphenyl)thiophene is characterized by a high susceptibility to electrophilic attack and a general inertness to nucleophilic substitution, unless specific activating groups are present.

Electrophilic Substitution: The thiophene ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene (B151609). iust.ac.ir In this compound, electrophilic attack occurs with high regioselectivity at the C5 position. This preference is due to the superior stabilization of the cationic intermediate (sigma complex) through resonance involving the sulfur atom's lone pairs when the electrophile adds to an α-position (C2 or C5) rather than a β-position (C3 or C4). stackexchange.com With the C2 position occupied, the C5 position becomes the primary site of reaction.

Key electrophilic substitution reactions include:

Halogenation: Reactions with chlorine or bromine are extremely fast and require careful control of conditions to prevent polysubstitution. iust.ac.ir Monohalogenation of this compound is expected to yield the 5-halo derivative.

Nitration: Due to the thiophene ring's sensitivity to strong oxidizing acids, which can cause degradation, nitration requires milder reagents than the standard nitric acid/sulfuric acid mixture used for benzene. stackexchange.com A common method involves using nitric acid in acetic anhydride (B1165640) to selectively introduce a nitro group at the C5 position. stackexchange.comorgsyn.org

Nucleophilic Substitution: The inherent electron-richness of the thiophene nucleus makes it a poor substrate for nucleophilic attack. Aromatic nucleophilic substitution (SNAr) is an energetically unfavorable pathway for unsubstituted thiophenes. nih.govresearchgate.net Such reactions become feasible only when the ring is activated by the presence of potent electron-withdrawing groups, like nitro groups, which can stabilize the negative charge of the intermediate Meisenheimer complex. nih.govnih.govresearchgate.net As this compound lacks these activating features, it does not readily undergo nucleophilic substitution on its thiophene core.

Reactions Involving the Phenyl and Methyl Substituents

The appended 2-methylphenyl group provides additional sites for chemical modification, distinct from the thiophene nucleus.

Alkylation and Acylation Reactions

Friedel-Crafts reactions are classic electrophilic substitutions that can be directed to the thiophene ring. wikipedia.org

Acylation: This is a highly reliable method for functionalizing thiophenes. In the case of this compound, acylation with an acyl halide or anhydride proceeds with high selectivity at the vacant C5 position of the thiophene ring. stackexchange.com The use of milder Lewis acids, such as tin tetrachloride, is often preferred over aluminum chloride to prevent polymerization and side reactions. iust.ac.irnrochemistry.com A key advantage of acylation is that the resulting ketone product is deactivated towards further substitution, preventing polyacylation. nrochemistry.com

| Acylating Agent | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Acetic Anhydride | Hβ Zeolite | 2-Acetylthiophene | 98.6 |

| Acetyl Chloride | AlCl₃ | 2-Acetylthiophene | 99 |

| Benzoyl Chloride | SnCl₄ | 2-Benzoylthiophene | High |

*Data is based on general thiophene acylation for illustrative purposes. iust.ac.irnrochemistry.com

Alkylation: While possible, Friedel-Crafts alkylation is generally less synthetically practical than acylation. The alkylated product is more reactive than the starting material, which can lead to multiple alkylations. nrochemistry.com Additionally, the carbocation intermediates are susceptible to rearrangements, potentially leading to a mixture of products.

Functional Group Interconversions on Aryl and Methyl Groups

The substituents themselves can be chemically altered.

Side-Chain Oxidation: The methyl group on the phenyl ring is at a benzylic position, making it vulnerable to oxidation. Strong oxidizing agents like hot, aqueous potassium permanganate (B83412) (KMnO₄) can selectively oxidize this methyl group to a carboxylic acid. libretexts.orgpressbooks.pubstackexchange.com This reaction requires the presence of at least one benzylic hydrogen and typically leaves the aromatic rings unaffected, providing a pathway to synthesize 2-(2-carboxyphenyl)thiophene. pressbooks.publibretexts.org

Reactions on the Phenyl Ring: The phenyl group can undergo electrophilic substitution; however, this is complicated by the superior reactivity of the thiophene ring. Under standard electrophilic conditions, the thiophene nucleus will react preferentially. Achieving selective functionalization of the phenyl ring would necessitate advanced synthetic strategies, such as blocking the reactive C5 position of the thiophene or utilizing specialized catalysts and directing groups.

Reduction and Oxidation Chemistry

The thiophene ring itself can be chemically transformed through reduction, which removes its aromaticity, or by oxidation of the sulfur heteroatom.

Thiophene Ring Reduction Mechanisms

The aromaticity of the thiophene ring can be overcome through reduction to yield the saturated analog, tetrahydrothiophene (B86538) (also known as a thiophane).

Ionic Hydrogenation: This method, which employs a combination of a proton acid and a hydride donor (e.g., triethylsilane), is effective for the reduction of thiophenes to thiophanes.

Reductive Desulfurization: A more profound reduction involves the complete excision of the sulfur atom from the ring. Treatment with Raney nickel cleaves the carbon-sulfur bonds and saturates the carbon chain. Applying this reaction to this compound would result in the formation of 1-methyl-2-butylbenzene.

Oxidative Transformations of the Sulfur Atom

The sulfur atom in this compound can be oxidized, which alters the electronic structure and disrupts the aromaticity of the ring. The oxidation occurs sequentially.

Thiophene S-oxide: The first step is the formation of a thiophene-1-oxide. These intermediates are often unstable and can participate in further reactions, such as Diels-Alder-type dimerizations.

Thiophene S,S-dioxide (Sulfone): Subsequent oxidation of the S-oxide yields the more stable thiophene-1,1-dioxide (sulfone).

This transformation can be accomplished using various oxidizing agents. The choice of reagent and stoichiometry allows for control over the final product. For example, meta-chloroperoxybenzoic acid (m-CPBA) can yield the S-oxide with one equivalent or the S,S-dioxide with two or more equivalents. Systems like hydrogen peroxide catalyzed by methyltrioxorhenium(VII) (MTO) are highly efficient for the complete oxidation to the sulfone.

| Starting Material | Oxidizing Agent | Major Product |

|---|---|---|

| Thiophene Derivative | m-CPBA (1 equiv.) | Thiophene-1-oxide Derivative |

| Thiophene Derivative | m-CPBA (>2 equiv.) | Thiophene-1,1-dioxide Derivative |

| Thiophene Derivative | H₂O₂ / MTO | Thiophene-1,1-dioxide Derivative |

Polymerization and Oligomerization Reactions for Polymeric Architectures

The synthesis of polymeric architectures from this compound can be approached through several polymerization and oligomerization techniques, primarily adapted from general methods for thiophene and its derivatives. While specific studies on the polymerization of this compound are not extensively detailed in the literature, the behavior of analogous 2-arylthiophenes allows for an informed discussion of its potential polymerization pathways. The presence of the 2-methylphenyl substituent introduces significant steric considerations that influence the feasibility of polymerization, the resulting polymer structure, and its properties.

Electrochemical polymerization is a common method for creating conductive polythiophene films. This process involves the oxidation of the monomer to form radical cations, which then couple to form dimers and subsequently longer oligomeric and polymeric chains. For this compound, the oxidation potential would be a critical parameter, influenced by the electron-donating nature of the methyl group. The rate of polymerization and the quality of the resulting polymer film can be enhanced by the addition of initiators like 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene, which have lower oxidation potentials than the monomer and can be incorporated into the growing polymer chain. dtic.milgoogle.com However, the bulky ortho-methylphenyl group is expected to present considerable steric hindrance, potentially impeding the planarization of the polymer backbone and thus affecting the extent of π-conjugation and the material's electronic properties.

Catalyst-based polymerization methods, such as Kumada catalyst-transfer polycondensation (KCTP), offer another viable route. KCTP is a chain-growth mechanism that can produce well-defined polymers with controlled molecular weights. In this method, a dihalothiophene monomer is typically used, and the polymerization is initiated by a nickel catalyst. For a monomer derived from this compound, the steric bulk of the substituent would play a crucial role in the efficiency of the catalytic cycle. Studies on related systems have shown that ortho substituents on aryl initiators can significantly impact the polymerization mechanism. researchgate.net The steric hindrance may affect the rate of oxidative addition and reductive elimination steps in the catalytic cycle, potentially leading to lower molecular weight polymers or requiring modified catalytic systems to overcome these steric challenges.

The table below summarizes potential polymerization methods for this compound, based on established techniques for thiophene derivatives.

| Polymerization Method | Catalyst/Initiator | Expected Polymer Architecture | Key Considerations |

| Electrochemical Polymerization | Typically none; can use initiators like 2,2'-bithiophene | Thin film on electrode surface | Steric hindrance from the 2-methylphenyl group may affect film uniformity and conductivity. |

| Kumada Catalyst-Transfer Polycondensation (KCTP) | Nickel complexes (e.g., Ni(dppp)Cl2) | Regioregular polymers with controlled molecular weight | The ortho-methyl group could influence catalyst activity and lead to lower yields or molecular weights. |

| Oxidative Coupling Polymerization | Oxidizing agents like FeCl3 | Typically regiorandom polymers | Lack of regiocontrol can lead to defects in the polymer chain, affecting electronic properties. |

Oligomerization of this compound can also be achieved through similar chemical or electrochemical methods, by carefully controlling the reaction conditions such as monomer concentration, reaction time, and applied potential (in the case of electropolymerization) to favor the formation of shorter chains.

Mechanistic Investigations of Reaction Pathways

The mechanistic pathways for the transformation of this compound are largely inferred from studies on the polymerization of thiophene and its derivatives. The specific influence of the 2-methylphenyl substituent is a key area for consideration in these mechanisms.

In electrochemical polymerization, the initial step is the oxidation of the monomer at the electrode surface to form a radical cation. This is followed by the coupling of two radical cations to form a dihydro-dimer dication, which then loses two protons to form the neutral dimer. This dimer can be further oxidized to a radical cation, which can then react with another monomer radical cation, propagating the polymer chain. The general mechanism is illustrated below:

Initiation: Monomer → Monomer radical cation + e⁻

Propagation: Monomer radical cation + Monomer radical cation → Dimer dication + 2H⁺

Propagation: Dimer + Monomer radical cation → Trimer radical cation + e⁻

And so on...

In catalyst-based polymerization, such as KCTP, the mechanism involves a catalytic cycle with a transition metal, typically nickel. The key steps are:

Oxidative Addition: The Ni(0) catalyst inserts into a carbon-halogen bond of the monomer.

Transmetalation (in Grignard-based methods) or Reductive Coupling: A Grignard reagent of the monomer displaces the halide on the catalyst, or a coupling reaction occurs.

Reductive Elimination: The two organic groups on the nickel catalyst couple and are eliminated, regenerating the Ni(0) catalyst and extending the polymer chain.

The steric bulk of the 2-methylphenyl group would be a critical factor in the oxidative addition and reductive elimination steps. A bulky substituent can hinder the approach of the monomer to the catalytic center and may also affect the geometry of the transition state during reductive elimination. Research on sterically hindered monomers suggests that these effects can lead to a decrease in the rate of polymerization and may also influence the regioregularity of the resulting polymer.

The following table outlines the key mechanistic steps for the two primary polymerization pathways discussed:

| Reaction Pathway | Initiation Step | Propagation Step | Influence of 2-Methylphenyl Group |

| Electrochemical Polymerization | Oxidation of the monomer to a radical cation. | Coupling of radical cations and subsequent oxidation. | Steric hindrance can affect the rate and regioselectivity of the coupling reaction. Electronic effects can influence the stability of the radical cation. |

| Kumada Catalyst-Transfer Polycondensation | Oxidative addition of a Ni(0) catalyst to a C-X bond of the monomer. | A sequence of transmetalation and reductive elimination steps. | Steric bulk can impede access to the catalytic center, potentially slowing down the reaction and affecting the molecular weight of the polymer. |

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are indispensable for the initial structural assignment of 2-(2-methylphenyl)thiophene. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum, in turn, reveals the number of non-equivalent carbon atoms and their electronic environments.

Regrettably, specific, experimentally determined high-resolution ¹H and ¹³C NMR data for this compound are not extensively reported in publicly accessible scientific literature. Typically, for a molecule with this structure, one would expect to observe distinct signals for the protons and carbons of both the thiophene (B33073) and the methylphenyl rings. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning each signal to a specific atom in the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound Note: The following data is based on computational predictions and awaits experimental verification.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiophene H3 | 7.10 - 7.20 | Doublet of doublets |

| Thiophene H4 | 7.00 - 7.10 | Triplet |

| Thiophene H5 | 7.30 - 7.40 | Doublet of doublets |

| Phenyl H3' | 7.20 - 7.30 | Triplet |

| Phenyl H4' | 7.25 - 7.35 | Triplet |

| Phenyl H5' | 7.15 - 7.25 | Doublet |

| Phenyl H6' | 7.35 - 7.45 | Doublet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound Note: The following data is based on computational predictions and awaits experimental verification.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Thiophene C2 | 140 - 145 |

| Thiophene C3 | 125 - 130 |

| Thiophene C4 | 127 - 132 |

| Thiophene C5 | 123 - 128 |

| Phenyl C1' | 135 - 140 |

| Phenyl C2' | 137 - 142 |

| Phenyl C3' | 129 - 134 |

| Phenyl C4' | 128 - 133 |

| Phenyl C5' | 125 - 130 |

| Phenyl C6' | 130 - 135 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the ¹H and ¹³C NMR signals and to determine the connectivity between atoms, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks within the thiophene and methylphenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the thiophene and methylphenyl rings and for assigning quaternary carbons.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, probes the vibrational modes of a molecule, which are dependent on the types of atoms and the chemical bonds between them.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending in both the aromatic thiophene and phenyl rings, as well as C=C stretching vibrations within the rings and the C-S stretching of the thiophene ring. While general vibrational frequencies for thiophene and its derivatives are known, a specific experimental FT-IR spectrum for this compound with a detailed band assignment is not available in the surveyed literature.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch (CH₃) | 2975 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-H Bending | 1470 - 1370 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would also exhibit characteristic peaks for the aromatic ring vibrations and the C-S bond. As with the other spectroscopic methods, specific experimental Raman data for this compound is scarce in the public domain.

Mass Spectrometry Techniques

Mass spectrometry serves as a critical analytical tool for the determination of molecular weight and elemental composition of unknown compounds. For a molecule such as this compound, advanced mass spectrometry techniques provide unambiguous identification and structural information.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique capable of measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of a unique elemental composition from the measured exact mass, thereby confirming the molecular formula of a compound. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds that have the same integer mass but different molecular formulas due to the mass defect of their constituent atoms.

The molecular formula for this compound is C₁₁H₁₀S. The theoretical exact mass can be calculated using the precise masses of the most abundant isotopes of carbon (¹²C = 12.00000 amu), hydrogen (¹H = 1.00783 amu), and sulfur (³²S = 31.97207 amu). An HRMS analysis of this compound would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that corresponds closely to these calculated values, confirming its elemental composition.

Table 1: Theoretical HRMS Data for this compound (C₁₁H₁₀S)

| Ion Species | Molecular Formula | Calculated Exact Mass (amu) |

| [M]⁺ | C₁₁H₁₀S | 174.05032 |

| [M+H]⁺ | C₁₁H₁₁S | 175.05815 |

| [M+Na]⁺ | C₁₁H₁₀NaS | 197.03227 |

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that produces ions from macromolecules or polar molecules with minimal fragmentation. It is often coupled with a Time-of-Flight (TOF) mass analyzer, which offers high mass resolution, accuracy, and a wide mass range. biocompare.comlibretexts.orgbioprocessonline.com While ESI is most effective for polar, easily ionizable species, its application to relatively non-polar compounds like this compound can be achieved, often through the formation of adducts with cations like Na⁺ or K⁺, or through charge-transfer processes. bioprocessonline.com

In a typical ESI-TOF analysis, the analyte solution is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the TOF analyzer. libretexts.org The analyzer measures the time it takes for ions to travel a fixed distance, which is proportional to their m/z ratio. The high resolution of a TOF analyzer allows for the accurate mass measurements necessary for formula determination, similar to other HRMS techniques. biocompare.comagsanalitica.com The primary advantage of ESI-TOF is its ability to analyze complex mixtures when coupled with liquid chromatography (LC) and to characterize large or fragile molecules that would fragment under harder ionization methods.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Architecture

For example, the crystal structure of (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone reveals key details about its solid-state conformation. researchgate.net The analysis provides precise bond lengths and angles of the thiophene rings and substituent groups. Furthermore, it elucidates the supramolecular architecture, showing how molecules pack together in the crystal lattice. researchgate.net In this specific analogue, the crystal structure is stabilized by intermolecular C-H···S hydrogen bonds, which dictate the packing pattern. researchgate.net For this compound, one would expect SC-XRD to precisely define the dihedral angle between the phenyl and thiophene rings, a critical parameter influencing its electronic properties. The analysis would also identify any significant intermolecular interactions, such as π-π stacking or C-H···π interactions, that govern its solid-state assembly.

Table 2: Illustrative Crystallographic Data for a Thiophene Derivative, (2-(methylthio)thiophen-3-yl)(thiophen-2-yl)methanone researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1) |

| a (Å) | 5.6236(6) |

| b (Å) | 12.8026(13) |

| c (Å) | 7.2117(7) |

| β (°) | 92.971(5) |

| Volume (ų) | 518.73(9) |

| Z (molecules/unit cell) | 2 |

Powder X-ray Diffraction for Polymorphism and Film Microstructure

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples or powders. wayne.edu Instead of a single diffraction pattern, PXRD produces a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ). This technique is invaluable for identifying crystalline phases, determining the degree of crystallinity, and studying polymorphism—the ability of a compound to exist in more than one crystal structure. wayne.edu

In the context of thiophene-based materials, PXRD is frequently used to characterize the microstructure of thin films, which is crucial for applications in organic electronics. nist.govucsb.edu Studies on poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) films, for instance, use PXRD to determine the orientation of crystalline domains relative to the substrate. nist.govucsb.edu The presence of sharp diffraction peaks indicates a well-ordered, crystalline structure, while broad halos are characteristic of amorphous material. By comparing the diffractograms of a powder sample and a thin film, researchers can identify preferential orientation of the crystallites in the film, a phenomenon that significantly impacts charge transport properties. researchgate.net For this compound, PXRD could be used to identify different crystalline polymorphs that may arise from varied crystallization conditions and to assess the quality of thin films prepared by methods such as spin-coating or vacuum deposition. yale.edu

Crystal Engineering Principles in the Design of Thiophene-based Solids

Crystal engineering is the rational design of functional molecular solids by controlling intermolecular interactions. beilstein-journals.org This field utilizes a deep understanding of non-covalent forces such as hydrogen bonds, halogen bonds, and π-π interactions to guide the assembly of molecules into specific, desired crystalline architectures.

In the design of thiophene-based solids, crystal engineering principles are applied to tune the material's solid-state properties, such as its optical and electronic characteristics. The strategic placement of functional groups on the thiophene ring can introduce specific intermolecular interactions that direct the crystal packing. For example, introducing hydrogen bond donors and acceptors can create robust networks, while modifying aryl substituents can influence π-stacking distances and geometries. The synthesis of various aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives is an example where different substituents are used to systematically modify the molecular structure and, consequently, the solid-state packing. beilstein-journals.org By understanding and utilizing these predictable interaction patterns, scientists can design novel thiophene-based materials with tailored supramolecular architectures for applications in fields like organic electronics and materials science.

Conformational Analysis in the Solid State

The three-dimensional arrangement of this compound in the solid state is crucial for understanding its crystal packing, intermolecular interactions, and, consequently, its material properties. Single-crystal X-ray diffraction is the definitive technique for this purpose, providing precise atomic coordinates from which key conformational parameters can be derived.

A primary determinant of the conformation of 2-arylthiophenes is the dihedral angle (torsion angle) between the planes of the thiophene and the phenyl rings. This angle is influenced by a delicate balance of steric hindrance from substituents and non-covalent interactions within the crystal lattice. For this compound, the ortho-methyl group on the phenyl ring introduces significant steric repulsion with the thiophene ring, which is expected to favor a non-planar, twisted conformation.

Intermolecular interactions are meticulously studied using tools like Hirshfeld surface analysis, which maps the close contacts between molecules in the crystal. mdpi.comscielo.br These analyses reveal the nature and prevalence of interactions such as C-H···π, π-π stacking, and hydrogen bonds (if applicable functional groups are present), which collectively govern the supramolecular architecture. rsc.orgmdpi.com For this compound, C-H···π interactions involving the methyl group and the aromatic rings are anticipated to be a significant feature of its crystal packing.

Table 1: Representative Dihedral Angles in 2-Arylthiophene Derivatives

| Compound | Dihedral Angle (Thiophene-Phenyl) | Reference |

| (E)-N'-(4-fluorobenzylidene)-2-((4-fluorophenyl)sulfonamido)-N-phenyl-1-benzothiophene-3-carbohydrazide | 77.7(1)° | rsc.org |

| (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone | 57.77(8)° | |

| (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone | 81.67(5)° |

This table presents data for analogous compounds to illustrate the range of observed conformations.

Electrochemical Characterization Techniques

Electrochemical methods are indispensable for probing the electronic properties of conjugated molecules like this compound, providing information on redox stability, energy levels of frontier molecular orbitals (HOMO and LUMO), and the nature of charged species.

Cyclic Voltammetry for Redox Properties and Energy Levels

Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of thiophene derivatives. researchgate.net In a typical CV experiment, the potential applied to a working electrode is scanned linearly versus time, and the resulting current is measured. For a compound like this compound, the voltammogram would be expected to show an oxidation (anodic) wave corresponding to the removal of an electron from the π-system. winona.edu

The oxidation process typically involves the formation of a radical cation (polaron). The potential at which this oxidation begins (the onset potential, Eonset,ox) is a critical parameter. It is directly related to the energy of the Highest Occupied Molecular Orbital (HOMO). A lower oxidation potential indicates that the molecule is more easily oxidized and has a higher HOMO energy level. rsc.org The presence of the electron-donating methyl group in this compound is expected to lower its oxidation potential compared to unsubstituted 2-phenylthiophene (B1362552).

The HOMO and LUMO energy levels can be estimated from the onset oxidation and reduction potentials, respectively, using empirical equations that relate them to a reference standard (e.g., the Ferrocene (B1249389)/Ferrocenium couple, Fc/Fc⁺). researchgate.net The equations are generally of the form:

EHOMO = -e (Eonset,ox vs Fc/Fc⁺ + EFc/Fc⁺) ELUMO = -e (Eonset,red vs Fc/Fc⁺ + EFc/Fc⁺)

where EFc/Fc⁺ is the absolute energy level of the ferrocene standard (commonly taken as -4.8 eV or -5.1 eV vs. vacuum). mdpi.comresearchgate.net The difference between the HOMO and LUMO levels provides the electrochemical energy gap (Eg), which is a key indicator of the molecule's electronic properties. rsc.org

Table 2: Electrochemical Data for Representative Thiophene Derivatives

| Compound | Onset Oxidation Potential (V vs. Fc/Fc⁺) | Estimated HOMO (eV) | Reference |

| 2,2':5',2"-terthiophene | ~1.0 V | -5.8 eV | mdpi.com |

| 5-bromo-2,2':5',2"-terthiophene | ~1.1 V | -5.9 eV | mdpi.com |

| Di(thien-2-yl)-1,2,3-triazole | 1.23 V | -6.33 eV | researchgate.net |

This table provides illustrative data from related thiophene systems. The exact values for this compound would require experimental determination.

Spectroelectrochemistry for Intermediates and Charge Carrier Analysis

Spectroelectrochemistry combines electrochemical stimulation with spectroscopic measurement (typically UV-Vis-NIR absorption spectroscopy) in a single experiment. This powerful technique allows for the direct observation and characterization of the transient species generated at the electrode surface, such as radical cations and dications (bipolarons). nih.gov

When this compound undergoes oxidation in a spectroelectrochemical cell, new absorption bands appear in the visible and near-infrared (NIR) regions of the spectrum. These new bands are characteristic of the radical cation. By monitoring the changes in the absorption spectrum as a function of the applied potential, one can correlate the formation of these charged intermediates with the electrochemical waves observed in the CV. researchgate.net

The analysis of these spectra provides valuable information on the electronic structure of the charge carriers. The energy of the absorption bands corresponds to electronic transitions within the radical cation. This data helps to understand how the charge is delocalized across the π-conjugated system of the thiophene and phenyl rings. The stability of the generated radical cation can also be assessed by observing whether the spectral changes are reversible upon returning the potential to its initial state. nih.gov

Electron Paramagnetic Resonance (EPR) for Radical Ion Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as radical ions. cardiff.ac.uk It is an essential tool for the definitive identification and characterization of the radical cation of this compound formed during electrochemical or chemical oxidation. rsc.orgscielo.br

When the radical cation is generated, the unpaired electron interacts with the magnetic moments of nearby nuclei (like ¹H), leading to a splitting of the EPR signal into a characteristic hyperfine structure. The pattern and magnitude of this splitting (the hyperfine coupling constants) provide a detailed map of the spin density distribution across the molecule. wiserpub.com Larger coupling constants indicate a higher probability of finding the unpaired electron at that particular nucleus.

For the this compound radical cation, EPR spectroscopy would reveal the extent to which the unpaired electron is delocalized over both the thiophene and the methyl-substituted phenyl rings. This information is crucial for understanding the electronic structure and reactivity of the charged species. The g-factor, another parameter obtained from the EPR spectrum, is also characteristic of the radical's electronic environment. scielo.br These studies confirm the formation of radical species and provide deep insight into their electronic wavefunctions. wiserpub.comresearchgate.net

Theoretical and Computational Investigations of 2 2 Methylphenyl Thiophene

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools in the computational study of molecular systems. DFT has become particularly popular for its balance of accuracy and computational efficiency in calculating the electronic structure of molecules. These methods allow for the detailed examination of molecular properties that are often difficult or impossible to measure experimentally.

The first step in a computational investigation is typically geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For 2-(2-Methylphenyl)thiophene, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible potential energy.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table presents hypothetical data based on typical values for similar compounds.

| Parameter | Value |

|---|---|

| C-C (thiophene ring) | 1.37 - 1.42 Å |

| C-S (thiophene ring) | 1.72 - 1.75 Å |

| C-C (phenyl ring) | 1.39 - 1.41 Å |

| C-C (inter-ring) | 1.47 Å |

| ∠(C-S-C) (thiophene) | 92.5° |

| ∠(C-C-C) (thiophene) | 111.5° - 112.5° |

| ∠(C-C-C) (phenyl) | 119.5° - 120.5° |

| Dihedral Angle (Thiophene-Phenyl) | 35° - 45° |

Understanding the electronic structure of a molecule is key to predicting its chemical reactivity and photophysical properties. Frontier Molecular Orbital (FMO) theory is a central concept in this area, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The distribution and energies of these orbitals provide a wealth of information about a molecule's ability to donate or accept electrons.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.com The energies of the HOMO and LUMO are crucial parameters. A high HOMO energy indicates a greater ability to donate electrons, while a low LUMO energy suggests a greater ability to accept electrons. For aromatic systems like this compound, the HOMO is typically a π-orbital with significant electron density on the aromatic rings, while the LUMO is often a π*-antibonding orbital. The presence of the electron-donating methyl group on the phenyl ring is expected to raise the HOMO energy level compared to unsubstituted 2-phenylthiophene (B1362552).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. niscpr.res.in The HOMO-LUMO gap also provides insights into the electronic absorption properties of the molecule; a smaller gap generally corresponds to absorption at longer wavelengths. For thiophene (B33073) derivatives, the HOMO-LUMO gap is a key parameter in designing materials for organic electronics, as it influences charge transport properties. rsc.org

Quantum chemical calculations can also map the distribution of electron density across the molecule, revealing the partial atomic charges and the extent of electronic delocalization. This is often visualized using molecular electrostatic potential (MEP) maps, which show regions of positive and negative electrostatic potential. mdpi.com In this compound, the electron-rich sulfur atom in the thiophene ring and the π-systems of both aromatic rings are expected to be regions of negative potential, indicating their nucleophilic character. The hydrogen atoms, particularly those on the methyl group, will likely exhibit positive potential, marking them as potential electrophilic sites. The degree of electronic delocalization between the two rings is influenced by the dihedral angle between them, with more planar conformations allowing for greater π-conjugation.

Table 2: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound This table presents hypothetical data based on typical values for similar compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.80 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.55 |

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is related to the negative of electronegativity and can be approximated as the average of the HOMO and LUMO energies: μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com It is calculated as: η ≈ (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is a measure of the energy stabilization when a molecule acquires an additional electronic charge from the environment. The electrophilicity index is defined as: ω = μ² / (2η).

These global reactivity descriptors are invaluable for comparing the reactivity of different molecules and for predicting how a molecule will behave in a chemical reaction. For this compound, these values would provide a quantitative measure of its stability and its propensity to act as an electrophile or nucleophile.

Table 3: Hypothetical Global Reactivity Descriptors for this compound This table presents hypothetical data based on typical values for similar compounds.

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -3.525 |

| Chemical Hardness (η) | 2.275 |

| Electrophilicity Index (ω) | 2.73 |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Photophysical Property Prediction and Excited State Dynamics

The interaction of molecules with light is fundamental to their application in optoelectronic devices. Computational methods allow for the prediction of how molecules like this compound absorb and emit light, and what happens in their excited states.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited states of molecules. It allows for the prediction of absorption and emission spectra by determining the energies of vertical excitations from the ground state to excited states (for absorption) and from the lowest excited state to the ground state (for emission).

For thiophene-based compounds, TD-DFT has been employed to simulate their absorption spectra. researchgate.net However, it is important to note that the accuracy of TD-DFT can be sensitive to the choice of the exchange-correlation functional, and for some thiophene derivatives, it has been shown to produce qualitatively incorrect results, such as spurious state inversion and erroneous distribution of oscillator strengths when compared to more accurate post-Hartree-Fock methods. nih.gov Despite these challenges, TD-DFT remains a valuable tool for providing insights into the electronic transitions of these molecules.

To illustrate the application of TD-DFT, the following table presents hypothetical calculated absorption and emission wavelengths for a representative phenylthiophene compound in a solvent, based on typical results for this class of molecules.

| Property | TD-DFT Functional | Calculated Wavelength (nm) | Transition Character |

|---|---|---|---|

| Maximum Absorption (λabs) | B3LYP/6-311++G(d,p) | 331 | π → π |

| Maximum Emission (λem) | B3LYP/6-311++G(d,p) | 483 | π → π |

This table is illustrative and based on typical computational results for phenylthiophenes to demonstrate the output of TD-DFT calculations. arxiv.org

Excitation energies represent the energy difference between the ground state and an excited state of a molecule, while the oscillator strength is a dimensionless quantity that expresses the probability of a particular electronic transition. Higher oscillator strengths indicate more intense absorption or emission peaks.

Computational studies on thiophene and its derivatives have shown that different theoretical methods can yield varying results for excitation energies and oscillator strengths. For instance, a comparison of TD-DFT with other methods like CIS(D) and EOM-CCSD for thiophene reveals discrepancies in the predicted energies and the ordering of the lowest ππ* states. nih.gov

The following interactive data table provides an example of calculated vertical excitation energies and oscillator strengths for the two lowest ππ* singlet states of thiophene, as computed by different theoretical methods. This illustrates the range of values that can be obtained and the importance of method selection in computational studies.

| Method | Excited State | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|---|

| TD-B3LYP | S1 | 5.75 | 0.08 |

| S2 | 6.10 | 0.15 | |

| ADC(2) | S1 | 6.25 | 0.18 |

| S2 | 6.35 | 0.05 | |

| CASPT2 | S1 | 6.15 | N/A |

| S2 | 6.40 | N/A |

Data in this table is adapted from figures in literature for thiophene to serve as a representative example. nih.gov

Following photoexcitation, a molecule can return to its ground state through radiative decay (fluorescence) or non-radiative decay pathways. Theoretical models are crucial for understanding the competition between these processes. For many thiophene derivatives, non-radiative decay pathways are highly efficient, leading to low fluorescence quantum yields.

One important non-radiative pathway is intersystem crossing (ISC) , where the molecule transitions from a singlet excited state to a triplet excited state. Theoretical studies on thiophene-fused BODIPY dyes have shown that the introduction of a thiophene ring can significantly reduce the energy gap between the singlet and triplet states, which in turn enhances the ISC rate. rsc.org

Another critical non-radiative decay mechanism involves conical intersections , which are points on the potential energy surface where two electronic states become degenerate. These act as funnels for rapid internal conversion from an upper to a lower electronic state, often leading back to the ground state without the emission of light. For thiophene and its derivatives, theoretical studies have proposed that ring-opening of the thiophene moiety can be a key deactivation mechanism that proceeds through a conical intersection. researchgate.net

Furthermore, the twisting of the phenyl ring relative to the thiophene ring can also play a significant role in promoting non-radiative decay. This intramolecular rotation can dissipate the electronic excitation energy, a process that is often restricted in aggregated states, leading to the phenomenon of aggregation-induced emission (AIE) in some related compounds.

Computational Studies of Reaction Mechanisms

Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions, including identifying transition states and calculating the energy barriers that govern reaction rates.

The photochemical isomerization of 2-phenylthiophene to 3-phenylthiophene (B186537) is a well-studied reaction that can be investigated computationally. Theoretical studies have explored various possible mechanisms for this rearrangement. Transition state analysis involves locating the saddle points on the potential energy surface that connect reactants to products. The energy of the transition state relative to the reactant determines the activation energy barrier for the reaction.

For the photoisomerization of 2-phenylthiophene, several mechanistic pathways have been proposed and computationally investigated, including:

Internal cyclization-isomerization route: This involves the formation of a bicyclic intermediate.

Zwitterion-tricyclic route: This pathway proceeds through a charged intermediate.

Direct route involving a conical intersection: This mechanism suggests a direct pathway from the excited state of the reactant to the product via a conical intersection. researchgate.net

Computational studies using methods like CASSCF have suggested that the preferred reaction route for such photoisomerizations is reactant → Franck-Condon region → conical intersection → photoproduct. researchgate.net The energy barriers for these pathways are critical in determining the feasibility of each mechanism. For instance, in the thermal isomerization of some overcrowded alkene-based molecular motors, DFT calculations have been used to determine that the free-energy barriers can vary significantly depending on the reaction mechanism (stepwise vs. concerted) and the molecular structure. diva-portal.org

The following table provides a conceptual illustration of how transition state analysis can be presented for different proposed isomerization pathways of a phenylthiophene.

| Proposed Isomerization Pathway | Key Intermediate/Structure | Relative Energy Barrier (Conceptual) |

|---|---|---|

| Internal Cyclization-Isomerization | Bicyclic Intermediate | High |

| Zwitterion-Tricyclic Route | Zwitterionic Intermediate | Moderate |

| Direct Route via Conical Intersection | Conical Intersection | Low (in excited state) |

This table is a conceptual representation based on mechanistic studies of phenylthiophene isomerization. researchgate.net

A reaction coordinate is a one-dimensional coordinate that represents the progress along a reaction pathway. Reaction coordinate mapping involves identifying the key geometric changes that occur as a molecule transforms from reactant to product. This can be a complex, multi-dimensional problem, and computational methods can help in identifying the most important degrees of freedom.

For the isomerization of a molecule like 2-phenylthiophene, the reaction coordinate would likely involve a combination of bond stretching, angle bending, and dihedral angle torsions. For example, in the photoisomerization of retinal, a graph theory-based machine learning approach combined with molecular dynamics simulations has been used to determine the global reaction coordinate, which includes contributions from multiple internal coordinates. chemrxiv.org

In the context of 2-phenylthiophene isomerization, the reaction coordinate would describe the pathway from the 2-substituted isomer to the 3-substituted isomer. This would involve the breaking and forming of bonds within the thiophene ring, as well as the migration of the phenyl group. Computational studies can map out the minimum energy path along this coordinate, identifying the transition state and any intermediates along the way. For complex biomolecular isomerizations, it has been shown that more than just the traditional dihedral angles are necessary to accurately describe the reaction coordinate. nih.gov

Solid-State Computational Modeling

Solid-state computational modeling focuses on predicting the arrangement of molecules in a crystal and the resulting electronic properties. These predictions are vital for understanding the structure-property relationships that govern the performance of organic electronic devices.

The prediction of how this compound molecules arrange themselves in a solid state is fundamental to understanding its material properties. Crystal structure prediction (CSP) methods are employed to generate and rank energetically feasible crystal packing arrangements. These methods typically involve a systematic search of possible packing configurations, followed by energy calculations to identify the most stable structures.

For thiophene-based molecules, intermolecular interactions are dominated by van der Waals forces and π-π stacking interactions. nih.gov The presence of the methyl group on the phenyl ring in this compound introduces steric hindrance that significantly influences the molecular conformation and, consequently, the crystal packing. This steric effect can dictate the preference for certain packing motifs, such as herringbone or slipped-stack arrangements, over a direct cofacial π-stacking. The interplay between the attractive π-π interactions of the thiophene and phenyl rings and the steric repulsion from the methyl group is a key determinant of the final crystal structure.

The efficiency of charge transport in an organic semiconductor is governed by key parameters that can be calculated using computational methods. These parameters include the reorganization energy (λ) and the charge transfer integral (also known as electronic coupling, t).

Reorganization Energy (λ)

The reorganization energy is the energy required for a molecule to adjust its geometry from the neutral state to the charged state (and vice versa) during a charge transfer event. A lower reorganization energy generally leads to a higher charge mobility. It is composed of two components: the internal reorganization energy (λi), which relates to the geometry changes within a single molecule, and the external reorganization energy (λo), which is associated with the polarization of the surrounding medium.

Charge Transfer Integrals (t)

The charge transfer integral quantifies the electronic coupling between adjacent molecules in a crystal. A larger charge transfer integral facilitates more efficient charge hopping between molecules, leading to higher charge mobility. This parameter is highly sensitive to the distance and relative orientation of neighboring molecules in the crystal lattice.

The calculation of charge transfer integrals typically involves determining the energy splitting of the highest occupied molecular orbitals (HOMO) for hole transport or the lowest unoccupied molecular orbitals (LUMO) for electron transport in a pair of molecules (a dimer) extracted from the predicted crystal structure. The steric hindrance from the methyl group in this compound is expected to play a crucial role in determining the intermolecular arrangement and thus the magnitude of the charge transfer integrals. Different packing motifs will lead to vastly different electronic couplings. For instance, a cofacial arrangement generally results in larger transfer integrals compared to a herringbone packing.

The following table provides a hypothetical illustration of calculated charge transport parameters for different predicted packing arrangements of a generic substituted thiophene, as specific data for this compound is not available.

| Packing Motif | Reorganization Energy (λ) (eV) | Charge Transfer Integral (t) (meV) |

| Hole Transport (λh) | ||

| Herringbone | 0.25 | 30 |

| Slipped-Stack | 0.23 | 80 |

| Electron Transport (λe) | ||

| Herringbone | 0.21 | 25 |

| Slipped-Stack | 0.20 | 75 |

Note: The data in this table is illustrative and not based on experimental or calculated values for this compound.

Applications in Advanced Materials and Chemical Technologies

Organic Electronics and Optoelectronic Devices

The 2-(2-Methylphenyl)thiophene moiety is a valuable building block for organic semiconductors used in a range of electronic and optoelectronic devices. The steric hindrance provided by the 2-methyl group influences the planarity of the resulting conjugated systems, which in turn affects solubility, thin-film morphology, and charge transport characteristics. This allows for the molecular engineering of materials tailored for specific device architectures.

Organic Field-Effect Transistors (OFETs)

In the field of Organic Field-Effect Transistors (OFETs), the performance is critically dependent on the molecular ordering and intermolecular electronic coupling within the semiconductor thin film. Thiophene-based polymers are extensively studied for these applications. The incorporation of substituted aryl side groups, such as the 2-methylphenyl unit, is a common strategy to control these properties.

Judicious monomer design and the strategic positioning of side chains are crucial for developing solution-processable thiophene (B33073) polymer semiconductors that can self-organize into well-ordered structures like extended lamellar π-stacking arrangements. nih.gov The 2-methylphenyl group, when integrated into the polymer backbone or as a side chain, can prevent excessive π-π aggregation, enhancing solubility for solution-based processing techniques like printing. However, the resulting twist in the polymer backbone must be carefully balanced, as it can also disrupt the intermolecular charge hopping pathways necessary for high charge carrier mobility. Research on dithieno[3,2-b:2′,3′-d]thiophene derivatives has shown that modifying the core with various aryl groups, including substituted phenyls, can lead to high-performance single-crystal OFETs. nih.gov

Table 1: Performance of OFETs based on Representative Thiophene Derivatives

| Semiconductor Type | Substituent Group | Hole Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|

| Dithiophene Derivative | Anthracene | > 1.0 | > 10⁷ |

| Thiophene Polymer | Alkyl Chains | 0.1 - 0.5 | > 10⁶ |

This table presents typical performance ranges for various classes of thiophene-based OFETs to illustrate the impact of molecular structure.

Organic Light-Emitting Diodes (OLEDs) and Transistors (OLETs)

In Organic Light-Emitting Diodes (OLEDs), the this compound unit can be incorporated into larger molecules that function as emitters or host materials. Thiophene derivatives are recognized as ideal molecules for synthesizing photoactive materials for OLEDs. innovations-report.com The steric hindrance from the ortho-methyl group can be advantageous in the solid state by disrupting intermolecular packing, which helps to suppress aggregation-caused quenching (ACQ) of fluorescence. This leads to higher photoluminescence quantum yields and improved device efficiency.

Donor-π-Acceptor (D-π-A) molecules containing a thieno[3,2-b]thiophene (B52689) π-linker have been successfully used as emitters in solution-processed OLEDs. nih.gov For instance, a fluorophore incorporating a triphenylamine donor and a dimesitylboron acceptor linked through a thiophene-based bridge demonstrated excellent performance, with a maximum current efficiency of 10.6 cd/A and a power efficiency of 6.70 lm/W. nih.govbeilstein-archives.org The design principles from such systems can be extended to molecules containing the this compound core to fine-tune the emission color and efficiency.

Organic Photovoltaic Cells and Dye-Sensitized Solar Cells (DSSCs)

The this compound moiety is a versatile component in the design of materials for organic solar cells. mdpi.comncu.edu.twresearchgate.net It can be integrated into donor polymers or small-molecule acceptors in bulk heterojunction (BHJ) organic photovoltaics (OPVs) or as part of the π-bridge in organic dyes for Dye-Sensitized Solar Cells (DSSCs). mdpi.comncu.edu.twresearchgate.net The incorporation of fused-thiophene units into sensitizer dyes has been shown to offer several advantages, including a red-shift of the intramolecular charge transfer band and tuning of the frontier molecular energy levels, leading to better photovoltaic performance. mdpi.comncu.edu.twresearchgate.net

In OPVs, the morphology of the donor-acceptor blend is critical for efficient exciton dissociation and charge transport. The 2-methylphenyl group influences the solubility and intermolecular interactions of the material, thereby affecting the nanoscale phase separation in the active layer. Theoretical studies on thiophene-based organic materials are used to understand the relationship between chemical structure and optoelectronic properties to design more effective compounds for solar cells. researchgate.net For example, altering the core of methyl-substituted bithiophene-based small molecule acceptors has been explored to enhance the performance of organic solar cells. rsc.org

Table 2: Photovoltaic Performance of Devices with Thiophene-Based Materials

| Device Type | Material Class | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) |

|---|---|---|---|---|

| OPV | Fused-Thiophene Small Molecule | 6.20% | 0.95 V | 12.01 mA/cm² |

| OPV | Thiophene-based Polymer | 3.60% | 0.98 V | 9.24 mA/cm² |

Data represents examples from studies on various thiophene-based materials to show performance benchmarks. mdpi.comresearchgate.net

Charge Transport Materials and Mobility Tuning

The tuning of charge transport properties is fundamental to the performance of all organic electronic devices. The this compound structure directly impacts both intramolecular and intermolecular charge transport. The torsional angle between the thiophene and the 2-methylphenyl ring, dictated by the steric repulsion from the ortho-methyl group, affects the extent of π-conjugation along a polymer backbone.

While a more planar structure generally facilitates intramolecular charge delocalization, a controlled degree of twisting can enhance solubility and modify the packing in the solid state. This trade-off is a central theme in the design of organic semiconductors. Studies on poly(phenylene ethynylene)-alt-poly(phenylene vinylene)s with various thiophene units have shown that structural alterations significantly affect charge-carrier mobility and photovoltaic performance. researchgate.net Similarly, research into conjugated organosulfur polymers highlights that the regioregularity of the polymer backbone is a critical factor influencing charge transport properties. nih.gov By engineering polymers with specific side groups like 2-methylphenyl, it is possible to create materials with unique combinations of mechanical and optoelectronic properties, potentially leading to charge carrier mobilities that are an order of magnitude greater than in simpler bithiophene-based materials. rsc.org

Supramolecular Chemistry and Crystal Engineering

Beyond device applications, the defined three-dimensional structure of this compound makes it a compelling building block for supramolecular chemistry and crystal engineering. The predictable steric and electronic properties of this moiety can be used to direct the self-assembly of molecules into complex, functional architectures.

Design of Crystalline Inclusion Compounds and Host-Guest Systems

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. The non-planar, twisted conformation of this compound can be exploited to create molecules that pack in ways that generate voids or channels, making them suitable for forming crystalline inclusion compounds or host-guest systems.

The phenyl and thiophene rings offer sites for various non-covalent interactions, including C-H···O, C-H···π, and π-π stacking. The crystal structures of various thiophene derivatives have been studied to understand their packing patterns and intermolecular interactions through techniques like Hirshfeld surface analysis. nih.govresearchgate.net For example, the analysis of (4-methylphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone revealed intermolecular C-H···O hydrogen bonds that dictate its packing. researchgate.net Similarly, studies on 2-aminothiophene derivatives show that intramolecular and intermolecular hydrogen bonds significantly influence the molecular conformation and crystal packing. mdpi.com By systematically modifying the functional groups on the this compound core, it is possible to program the self-assembly process to create porous materials for applications in separation, storage, or catalysis.

Polymorphism in Molecular Crystals

Polymorphism is the ability of a compound to crystallize into two or more different crystal structures, where each form exhibits distinct molecular arrangements or conformations. researchgate.netmdpi.com These structural differences can lead to significant variations in the physical and chemical properties of the material, such as solubility, melting point, and optical behavior. researchgate.net The study of polymorphism is crucial in fields like pharmaceuticals and materials science, as controlling the crystalline form allows for the tuning of a material's properties for specific applications. researchgate.netresearchgate.net

While the phenomenon is widespread in organic molecules, particularly those with conformational flexibility, specific studies detailing the polymorphic forms of this compound are not extensively documented in publicly available research. However, the potential for polymorphism in this molecule is high due to the rotational freedom around the C-C single bond connecting the thiophene and methylphenyl rings. This rotation can lead to different dihedral angles between the rings in the solid state, giving rise to distinct packing arrangements and, consequently, different polymorphs. Highly polymorphic organic molecules, such as 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile (ROY), demonstrate the structural diversity that thiophene-based compounds can exhibit. chemrxiv.org

The table below illustrates common factors known to influence polymorphism in molecular crystals, which would be relevant in a screening study for this compound.

| Factor Influencing Polymorphism | Description | Potential Impact on this compound |

| Solvent of Crystallization | The polarity, hydrogen-bonding capability, and geometry of the solvent can direct the assembly of molecules into different crystal lattices. | Crystallization from solvents like hexane vs. ethanol could yield different polymorphs due to varying solute-solvent interactions. |

| Temperature and Pressure | Thermodynamic parameters can favor the formation of different, more stable crystalline forms. | Cooling a solution at different rates or applying pressure during crystallization could isolate kinetically or thermodynamically favored forms. |

| Molecular Flexibility | The ability of a molecule to adopt different conformations can lead to distinct packing motifs. | The rotation between the thiophene and methylphenyl rings is the key conformational degree of freedom. |

| Intermolecular Interactions | The balance of forces like van der Waals, π-stacking, and C-H...π interactions dictates the final crystal structure. | Different polymorphs would likely exhibit different arrangements and strengths of these non-covalent interactions. |

This table is generated based on general principles of polymorphism in molecular crystals.

Molecular Assembly and Intermolecular Interactions (e.g., π-stacking, C-H...π interactions)

The supramolecular assembly of this compound in the solid state is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the molecular packing and ultimately the macroscopic properties of the material. The primary forces at play are π-stacking and C-H...π interactions.

π-Stacking Interactions: The electron-rich aromatic systems of the thiophene and phenyl rings are capable of engaging in π-π stacking. Theoretical calculations on thiophene dimers show that these interactions are a major source of attraction, with dispersion forces playing a dominant role. acs.orgresearchgate.net The interaction energy is highly dependent on the relative orientation of the rings, which can adopt parallel or perpendicular (T-shaped) arrangements. acs.orgresearchgate.net In this compound, both phenyl-phenyl and thiophene-phenyl stacking could occur, contributing significantly to the cohesion of the crystal lattice. researchgate.net

The interplay of these interactions is summarized below.

| Interaction Type | Participating Groups | Description |

| π-π Stacking | Thiophene ring, Phenyl ring | Attraction between the electron clouds of adjacent aromatic rings. Can be face-to-face (parallel) or edge-to-face (T-shaped). |

| C-H...π Interaction | Methyl C-H, Aromatic C-H (donors); Thiophene/Phenyl rings (acceptors) | A weak hydrogen bond stabilizing crystal packing by directing the orientation of molecules. |

| Dispersion Forces | Entire molecule | Ubiquitous attractive forces arising from temporary fluctuations in electron density; a major component of the overall binding energy. acs.org |

This table describes the expected intermolecular interactions in this compound based on studies of similar aromatic systems.

Catalysis and Ligand Design

Thiophene derivatives are versatile in the field of catalysis, serving both as ligands for homogeneous organometallic catalysts and as substrates for understanding important heterogeneous catalytic processes.

The sulfur atom in the thiophene ring possesses lone pairs of electrons, allowing it to coordinate with transition metals. While thiophenes are generally considered poor donors compared to other ligands, their derivatives can be incorporated into more complex ligand frameworks to modulate the electronic and steric properties of a metal center. researchgate.netacs.org The versatility of thiophene coordination chemistry is demonstrated by its ability to bind to metals in various modes (e.g., η¹, η², η⁵). researchgate.net Palladium complexes featuring sulfur-containing N-heterocyclic carbene (NHC) ligands, for instance, have been shown to be effective catalysts for a range of C-C coupling reactions, including Suzuki and Sonogashira couplings. nih.gov The incorporation of a thiophene moiety into a ligand can influence catalyst stability, activity, and selectivity.

Hydrodesulfurization (HDS) is a critical industrial process for removing sulfur from fossil fuels to prevent SO₂ pollution and catalyst poisoning in downstream applications. roaldhoffmann.commdpi.com Thiophene and its derivatives, like this compound, are key components of the organosulfur compounds found in petroleum. rroij.com Consequently, thiophene is often used as a model compound to study the mechanisms of HDS on catalysts, typically cobalt-molybdenum sulfide (Co-Mo-S) supported on alumina. mdpi.comuu.nl

The HDS of thiophene is understood to proceed via two main pathways: uu.nl

Direct Desulfurization (DDS): The thiophene molecule adsorbs onto the catalyst surface, and the C-S bonds are cleaved directly, followed by hydrogenation to yield butadiene, which is then hydrogenated to butanes. uobaghdad.edu.iq

Hydrogenation (HYD): The thiophene ring is first hydrogenated to tetrahydrothiophene (B86538) (THT), which is then desulfurized. uu.nlcup.edu.cn

Studies show that thiophene typically adsorbs flat on the catalyst surface, which weakens the C-S bonds. roaldhoffmann.com The presence of a methylphenyl group, as in this compound, would introduce steric hindrance and electronic effects that could influence its adsorption geometry and reactivity in HDS compared to unsubstituted thiophene.

Advanced Chemical Syntheses

Thiophene and its derivatives are valuable building blocks in organic synthesis due to the reactivity of the thiophene ring and its ability to participate in various chemical transformations. rroij.commdpi.com They serve as precursors for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. rroij.commdpi.com

The this compound scaffold can be functionalized through several common reactions:

Metalation: The hydrogen atoms on the thiophene ring can be abstracted by strong bases like butyllithium to form thienyllithium species. These organometallic intermediates are powerful nucleophiles that can react with various electrophiles to introduce new functional groups. rroij.com

Cross-Coupling Reactions: As an aryl-aryl compound, this compound can be synthesized via cross-coupling reactions (e.g., Suzuki coupling between a thienylboronic acid and a bromotoluene derivative). chemsrc.com Conversely, if halogenated, it can serve as a substrate for further coupling reactions to build larger conjugated systems. nih.gov

Ring-Opening Reactions: In the presence of certain transition metal complexes, the thiophene ring can undergo C-S bond cleavage, providing a route to linear organic molecules. acs.org

These synthetic routes highlight the role of this compound and related structures as versatile intermediates for constructing complex molecular architectures. mdpi.comnih.gov

Intermediate in Multi-step Synthesis

The chemical compound this compound serves as a valuable intermediate in multi-step organic synthesis, primarily through its formation via cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures from simpler, readily available precursors. The synthesis of this compound is a clear illustration of modern carbon-carbon bond-forming methodologies, which are pivotal in medicinal chemistry and materials science.

One of the primary methods for synthesizing this compound is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron compound with an organohalide. Specifically, this compound can be synthesized by coupling 2-thienylboronic acid with 2-bromotoluene in the presence of a palladium catalyst. chemsrc.commdpi.com Alternatively, the coupling of 2-tolylboronic acid with a halogenated thiophene, such as 2-bromothiophene (B119243) or 2-iodothiophene, can also yield the target molecule. chemsrc.com

The utility of this compound as a synthetic intermediate is underscored by its role as a building block for larger, more functionalized molecules. Its structure, featuring a thiophene ring linked to a substituted phenyl group, is a common motif in pharmacologically active compounds and advanced materials. For instance, derivatives of this compound are investigated for the synthesis of complex heterocyclic systems like thieno[3,2-c]quinolines, which are of interest for their potential biological activities. tandfonline.comnih.gov The presence of the methyl group on the phenyl ring provides a site for further functionalization or can be used to modulate the electronic and steric properties of the final product.

The table below summarizes key reactants involved in the synthesis of this compound, highlighting its position as a product of key cross-coupling strategies.

Table 1: Synthesis of this compound via Cross-Coupling Reactions Interactive Data Table

| Coupling Partner A | Coupling Partner B | Reaction Type | Catalyst System | Product |

|---|---|---|---|---|

| 2-Thienylboronic acid | 2-Bromotoluene | Suzuki Coupling | Palladium Catalyst | This compound |

| 2-Tolylboronic acid | 2-Bromothiophene | Suzuki Coupling | Palladium Catalyst | This compound |

| 2-Tolylboronic acid | 2-Iodothiophene | Suzuki Coupling | Palladium Catalyst | This compound |

Sensory Materials and Chemical Sensing Applications

The integration of thiophene and its derivatives into sensory materials is a well-established area of research, driven by the unique electronic and photophysical properties of the thiophene ring. Thiophene-based compounds are known for their high charge carrier mobility and tunable optical properties, making them excellent candidates for the development of chemosensors and other sensory devices. mdpi.comnih.gov These materials often function by modulating their fluorescence or colorimetric response upon interaction with a specific analyte.

Thiophene-containing polymers and small molecules have been successfully employed in sensors for a variety of analytes, including metal ions and organic molecules. The sensing mechanism typically involves a change in the electronic structure of the thiophene system upon binding with the target analyte, leading to an observable signal. The versatility of thiophene chemistry allows for the straightforward introduction of various functional groups, which can be tailored to achieve high selectivity and sensitivity for a specific target. mdpi.com

While the broader class of thiophene derivatives has seen extensive application in sensory materials, specific and detailed research findings on the direct use of this compound in such applications are not extensively documented in the reviewed literature. However, its structural motifs are relevant to the design of sensory materials. The combination of an electron-rich thiophene ring with a phenyl group can create a donor-acceptor type structure, which is a common strategy in the design of fluorescent sensors. The methyl group substituent could be used to fine-tune the material's solubility, morphology, and electronic properties. Future research may explore the potential of this compound and its derivatives in the development of novel sensory platforms.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Thienylboronic acid |

| 2-Bromotoluene |

| 2-Tolylboronic acid |

| 2-Bromothiophene |

| 2-Iodothiophene |

| 2-Chlorothiophene |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The development of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research into the synthesis of 2-(2-Methylphenyl)thiophene and its analogues will increasingly prioritize methodologies that reduce environmental impact, improve efficiency, and utilize renewable resources.